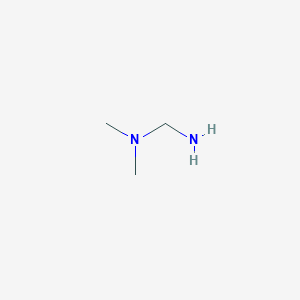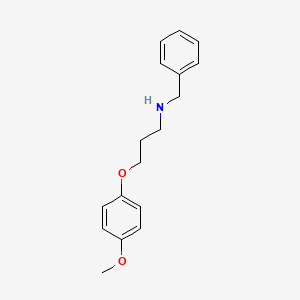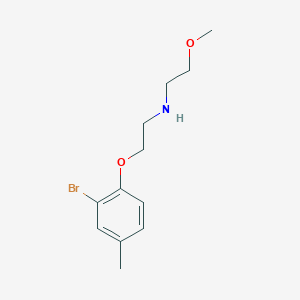
Isopropyl 4-(trifluoromethyl)benzoate
Descripción general
Descripción
Isopropyl 4-(trifluoromethyl)benzoate is a chemical compound with the CAS Number: 444993-17-3 . It has a molecular weight of 232.2 . The IUPAC name for this compound is isopropyl 4-(trifluoromethyl)benzoate .
Molecular Structure Analysis
The InChI code for Isopropyl 4-(trifluoromethyl)benzoate is 1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis
While specific chemical reactions involving Isopropyl 4-(trifluoromethyl)benzoate are not available, it’s known that the trifluoromethyl group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .It should be stored at a temperature of 2-8°C . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the available resources.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Isopropyl 4-(trifluoromethyl)benzoate is significant in the development of antimicrobial agents. A study on salicylanilide 4-(trifluoromethyl)benzoates, which are closely related, revealed their effectiveness against various mycobacterial strains and Gram-positive bacteria, including MRSA. These compounds were comparable to standard drugs like isoniazid and benzylpenicillin in many strains, showing no cross-resistance (Krátký et al., 2013).
Chemical Synthesis and Reactions
The compound plays a role in chemical synthesis processes. For example, in the creation of 4-[(trifluoromethyl)thio]-1H-isochromen-1-ones, 2-alkynylbenzoates, which may include the isopropyl 4-(trifluoromethyl)benzoate, undergo a Lewis-acid-mediated electrophilic cyclization reaction (Li et al., 2014).
Liquid Crystalline Properties
Studies on liquid crystalline properties have included derivatives of isopropyl benzoate. A study on alkyl 4-[4-(4-methoxybenzoyloxy)benzylideneamino]benzoates and 4-[4-(4-methoxybenzylideneamino)benzoyloxy]benzoates, which are structurally related to isopropyl 4-(trifluoromethyl)benzoate, showed significant findings in the thermodynamic stability of their nematic phases (Matsunaga et al., 1990).
Dielectric and Conformational Studies
The dielectric relaxation and conformational characteristics of isopropyl alcohol in methyl benzoate and ethyl benzoate, which are similar to isopropyl 4-(trifluoromethyl)benzoate, have been examined to understand their intermolecular interactions and hydrogen bonding phenomena (Mohan et al., 2010).
Applications in Organic Synthesis
The compound has utility in organic synthesis. For instance, isopropyl 2-(2-benzothiazolylsulfinyl)acetates, which are structurally related, have been used as reagents for sulfinyl-Knoevenagel reaction with various aldehydes to yield important organic compounds (Du et al., 2012).
Biochemical Research
In biochemical research, fluorinated analogues of benzoate, which include isopropyl 4-(trifluoromethyl)benzoate, have been used to study the transformation of phenol to benzoate in an anaerobic environment, providing insights into biochemical pathways (Genthner et al., 1989).
Safety and Hazards
Direcciones Futuras
The future directions for research on compounds containing the trifluoromethyl group, such as Isopropyl 4-(trifluoromethyl)benzoate, could involve further exploration of their pharmacological activities . The trifluoromethyl group is a common feature in many FDA-approved drugs, indicating its potential for therapeutic applications .
Mecanismo De Acción
Target of Action
Isopropyl 4-(trifluoromethyl)benzoate is a complex organic compound that belongs to the class of organic compounds known as trifluoromethylbenzenes
Mode of Action
The trifluoromethyl group attached to the benzene ring can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency .
Biochemical Pathways
It’s known that the compound can be metabolized by microorganisms, leading to the formation of various metabolites . For instance, Pseudomonas putida strains have been observed to co-metabolize the compound, leading to the accumulation of 2-hydroxy-6-oxo-7,7,7-trifluorohepta-2,4-dienoate .
Pharmacokinetics
The presence of the trifluoromethyl group can enhance the metabolic stability of the compound, potentially influencing its bioavailability .
Action Environment
The action, efficacy, and stability of Isopropyl 4-(trifluoromethyl)benzoate can be influenced by various environmental factors. For instance, the compound’s stability can be affected by temperature, as suggested by its recommended storage temperature of 2-8°C . Additionally, the compound’s action and efficacy can be influenced by the presence of other compounds, pH, and other factors in its environment.
Propiedades
IUPAC Name |
propan-2-yl 4-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O2/c1-7(2)16-10(15)8-3-5-9(6-4-8)11(12,13)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMAPFVXQQXASW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344816 | |
| Record name | propan-2-yl 4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 4-(trifluoromethyl)benzoate | |
CAS RN |
444993-17-3 | |
| Record name | propan-2-yl 4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[(4-Nitrophenyl)methyl]pyridin-1-ium chloride](/img/structure/B3052654.png)

![3-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052660.png)

![3-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B3052663.png)

![N-{2-[(4-Chlorophenyl)thio]ethyl}-3-methoxypropan-1-amine](/img/structure/B3052666.png)




![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)